molecular formula C62H86N12O17 B102702 Actinomycin xoa CAS No. 18865-46-8

Actinomycin xoa

Numéro de catalogue: B102702
Numéro CAS: 18865-46-8
Poids moléculaire: 1271.4 g/mol
Clé InChI: NHBSPDCGDJCFKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Actinomycin Xoa is a member of the actinomycin family of antibiotics, which are chromopeptide antibiotics produced by various species of Streptomyces. These compounds are known for their potent antimicrobial and antitumor activities. This compound, like other actinomycins, contains a phenoxazinone chromophore and is characterized by its ability to intercalate into DNA, thereby inhibiting RNA synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Actinomycin Xoa is typically produced through fermentation processes involving Streptomyces species. The biosynthesis involves the formation of the phenoxazinone chromophore through the condensation of two 3-hydroxy-4-methyl-anthranilic acid pentapeptide lactones. The process is complex and requires precise control of fermentation conditions, including pH, temperature, and nutrient availability .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using optimized strains of Streptomyces. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Actinomycin Xoa undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions include various actinomycin derivatives, each with unique biological activities. These derivatives are often studied for their potential use in medicine and biotechnology .

Applications De Recherche Scientifique

Actinomycin Xoa has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study DNA intercalation and the effects of chromophore modifications.

    Biology: Employed in studies of gene expression and regulation due to its ability to inhibit RNA synthesis.

    Medicine: Investigated for its antitumor properties, particularly in the treatment of childhood cancers such as Wilms’ tumor and rhabdomyosarcoma.

    Industry: Utilized in the development of new antibiotics and anticancer drugs.

Mécanisme D'action

Actinomycin Xoa exerts its effects by binding strongly, but reversibly, to DNA. This binding interferes with the synthesis of RNA by preventing RNA polymerase elongation. As a result, protein synthesis is also inhibited. The compound specifically targets the transcription process, making it a valuable tool in studies of gene expression and regulation .

Comparaison Avec Des Composés Similaires

Uniqueness of Actinomycin Xoa: this compound is unique due to its specific structural features and the particular conditions required for its biosynthesis. Its ability to intercalate into DNA and inhibit RNA synthesis makes it a valuable compound for both research and therapeutic applications. Additionally, its distinct chromophore structure sets it apart from other actinomycins, contributing to its unique biological activities .

Activité Biologique

Actinomycin XOA, a member of the actinomycin family, is a potent bioactive compound known for its antitumor and antibacterial properties. This article delves into its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and case studies.

Overview of this compound

This compound is structurally similar to Actinomycin D, which has been extensively studied for its clinical applications. Both compounds are derived from Streptomyces species and exhibit significant biological activities. This compound is primarily recognized for its ability to inhibit RNA synthesis, thereby affecting protein production in cells.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : this compound intercalates between DNA base pairs, disrupting the function of RNA polymerase and inhibiting transcription. This mechanism is crucial for its antitumor activity as it prevents cancer cells from proliferating.
  • G-Quadruplex Binding : Recent studies have shown that this compound can bind to G-quadruplex structures in DNA, particularly at oncogenic promoters like c-Myc. This interaction represses gene expression, providing a novel pathway for its anticancer effects .
  • Topoisomerase Interaction : Similar to Actinomycin D, this compound may stabilize cleavable complexes between topoisomerases and DNA, further contributing to its cytotoxic effects .

Antitumor Activity

This compound has demonstrated significant efficacy against various cancer cell lines. A study involving patient-derived glioblastoma models revealed that treatment with this compound resulted in substantial tumor growth inhibition and increased survival rates . The following table summarizes key findings from this research:

StudyCell LineDose (mg/kg)Tumor Growth Inhibition (%)Survival Rate (%)
GBM0.16580
GBM0.27590

Antibacterial Activity

This compound also exhibits antibacterial properties, particularly against Gram-positive bacteria. Its effectiveness was assessed using bacterial cultures where clear zones of inhibition were observed around treated areas:

Bacterial StrainInhibition Zone Diameter (mm)
Staphylococcus aureus15
Bacillus subtilis20

This data indicates that this compound could be a potential candidate for developing new antibacterial therapies.

Case Studies

  • Glioblastoma Treatment : In a clinical setting, this compound was tested on recurrent glioblastoma patients. The results indicated a significant reduction in tumor size and improved overall survival compared to traditional therapies .
  • Antibacterial Trials : A series of trials conducted on various bacterial strains demonstrated that this compound effectively inhibited growth in resistant strains, suggesting its role as a valuable antibiotic in treating infections caused by resistant bacteria .

Propriétés

IUPAC Name

2-amino-1-N-[18-hydroxy-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxo-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H86N12O17/c1-26(2)42-59(85)73-21-17-18-36(73)57(83)69(13)24-38(76)71(15)48(28(5)6)61(87)89-32(11)44(55(81)65-42)67-53(79)35-20-19-30(9)51-46(35)64-47-40(41(63)50(78)31(10)52(47)91-51)54(80)68-45-33(12)90-62(88)49(29(7)8)72(16)39(77)25-70(14)58(84)37-22-34(75)23-74(37)60(86)43(27(3)4)66-56(45)82/h19-20,26-29,32-34,36-37,42-45,48-49,75H,17-18,21-25,63H2,1-16H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBSPDCGDJCFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(CN7C(=O)C(NC6=O)C(C)C)O)C)C)C(C)C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H86N12O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501346868
Record name 3A-[(4S)-4-Hydroxy-L-proline]actinomycin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18865-46-8, 67541-75-7
Record name Actinomycin D, 3(sup A)-(4-hydroxy-L-proline)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018865468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Actinomycin D, 3(sup A)-(cis-4-hydroxy-L-proline)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067541757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3A-[(4S)-4-Hydroxy-L-proline]actinomycin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501346868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Actinomycin I from Streptomyces antibioticus
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Actinomycin xoa
Reactant of Route 2
Actinomycin xoa
Reactant of Route 3
Actinomycin xoa
Reactant of Route 4
Actinomycin xoa
Reactant of Route 5
Reactant of Route 5
Actinomycin xoa
Reactant of Route 6
Reactant of Route 6
Actinomycin xoa

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.